molecular formula C11H14N4OS2 B4523011 2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B4523011
M. Wt: 282.4 g/mol
InChI Key: VTEZKYZYZFZKGI-UHFFFAOYSA-N
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Description

2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with an appropriate carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-methylpropylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS2/c1-7(2)5-13-11-14-8(6-18-11)9(16)15-10-12-3-4-17-10/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEZKYZYZFZKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 6
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2-[(2-methylpropyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

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